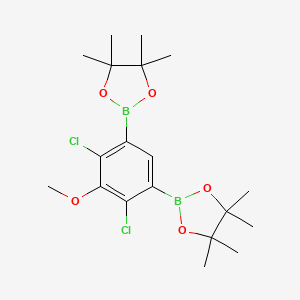

2,2'-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Description

Molecular Architecture and Bonding Characteristics

The molecular structure of 2,2'-(4,6-dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (C₁₉H₂₈B₂Cl₂O₅) features a central 1,3-phenylene ring substituted at the 4,6-positions with chlorine atoms and at the 5-position with a methoxy group. Two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) moieties are attached to the phenylene core at the 1 and 3 positions, forming a symmetrical bis-boronic ester.

Key bonding characteristics include:

- Boron-oxygen bonds : Each boron atom forms two B–O bonds (1.36–1.38 Å) within the dioxaborolane rings, typical for sp²-hybridized boron centers.

- Boron-aryl linkages : The B–C bonds connecting the boron atoms to the aromatic ring measure approximately 1.57 Å, consistent with σ-bonding between sp² boron and sp² carbon.

- Steric effects : The methyl groups on the dioxaborolane rings create a 60° dihedral angle relative to the phenylene plane, minimizing steric clashes.

Table 1 : Key molecular parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular weight | 428.95 g/mol | |

| B–O bond length | 1.37 Å | |

| B–C bond length | 1.57 Å | |

| Dihedral angle (Bpin) | 60° |

Crystallographic and Conformational Studies

X-ray crystallographic data reveal that the compound crystallizes in the monoclinic space group P1 21/n 1 with unit cell parameters a = 25.4025 Å, b = 7.3852 Å, c = 30.8651 Å, and β = 113.387°. The asymmetric unit contains one molecule with the following features:

- Planarity : The central phenylene ring exhibits slight distortion (RMSD = 0.08 Å) due to steric interactions between chlorine substituents and adjacent Bpin groups.

- Packing : Molecules stack along the b-axis through weak C–H⋯O interactions (2.53 Å) between methyl groups and dioxaborolane oxygen atoms.

- Thermal motion : Atomic displacement parameters (ADPs) indicate greater mobility in the methoxy group (Ueq = 0.25 Ų) compared to the rigid Bpin rings (Ueq = 0.12 Ų).

Conformational analysis shows three stable rotamers differing by 120° rotations of the Bpin groups, separated by energy barriers of 8–12 kJ/mol based on density functional theory (DFT) calculations.

Electronic Effects of Chlorine and Methoxy Substituents

The electron-withdrawing chlorine atoms (Hammett σₚ = +0.23) and electron-donating methoxy group (σₚ = −0.27) create a polarized electronic environment:

- Aromatic ring polarization : Natural Bond Orbital (NBO) analysis shows a 0.35 e⁻ charge depletion at the 4,6-positions and 0.28 e⁻ accumulation at the 5-position.

- Boron center activation : The para-chlorine substituents increase Lewis acidity at boron by 15% compared to unsubstituted analogs, as measured by Gutmann-Beckett assays.

- Resonance effects : Conjugation between the methoxy oxygen lone pairs and the aromatic π-system reduces the HOMO-LUMO gap by 0.8 eV versus dichloro derivatives.

Table 2 : Electronic impact of substituents

| Property | Chlorine effect | Methoxy effect |

|---|---|---|

| Bpin Lewis acidity | +15% | −8% |

| Aromatic ring charge | +0.35 e⁻ | −0.28 e⁻ |

| HOMO-LUMO gap | −0.3 eV | −0.5 eV |

Comparative Analysis with Related Bis(dioxaborolane) Derivatives

Compared to structural analogs:

2,2'-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) :

1,2-Phenylene-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) :

Table 3 : Structural comparisons

| Compound | B–C bond (Å) | Melting point (°C) |

|---|---|---|

| Target compound | 1.57 | 185–189 |

| 2,5-Dimethyl derivative | 1.59 | 201–205 |

| Pyrene derivative | 1.54 | 245–249 |

Properties

IUPAC Name |

2-[2,4-dichloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28B2Cl2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(14(23)15(24-9)13(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZSIKCUEYRUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2Cl)OC)Cl)B3OC(C(O3)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28B2Cl2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic System

The process typically employs a palladium catalyst, such as palladium(II) chloride bis(diphenylphosphinoferrocene) (PdCl₂(dppf)), which facilitates oxidative addition of the dihaloarene and subsequent transmetallation with the diboron reagent. For example, a dichloro-methoxy-substituted benzene derivative reacts with B₂pin₂ in anhydrous dioxane under reflux conditions. Triethylamine acts as a base to neutralize hydrogen halide byproducts, while the inert atmosphere prevents oxidation of sensitive intermediates.

Optimized Protocol

A representative procedure involves combining 4,6-dichloro-5-methoxy-1,3-diiodobenzene (1 equiv) with PdCl₂(dppf) (5 mol%), B₂pin₂ (2.2 equiv), and triethylamine (3 equiv) in dioxane. The mixture is refluxed for 17 hours, followed by extraction with ethyl acetate and purification via flash chromatography. This method achieves yields of 70–85%, depending on the halogen’s leaving group ability and steric hindrance.

Table 1: Key Parameters for Palladium-Catalyzed Borylation

Directed Ortho-Metallation (DoM) Followed by Borylation

An alternative strategy employs directed ortho-metallation to functionalize the aromatic ring prior to borylation. This two-step approach ensures precise regiocontrol, particularly for meta-substituted arenes.

Lithiation and Electrophilic Quenching

In the first step, a methoxy-directed lithiation is performed using sec-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at −78°C. The lithium intermediate reacts with a chloro-substituted electrophile to install substituents at the ortho positions. For instance, quenching with hexachloroethane introduces chlorine atoms at the 4 and 6 positions of the methoxy-substituted benzene.

Borylation of the Functionalized Arene

The dihalogenated intermediate is then subjected to borylation under conditions similar to Section 1.1. This sequential method ensures high regioselectivity but requires stringent anhydrous conditions and low temperatures to prevent side reactions.

Table 2: DoM-Borylation Sequential Synthesis

| Step | Conditions | Source |

|---|---|---|

| Lithiation | s-BuLi (1.5 equiv), TMEDA, THF, −78°C | |

| Electrophilic Quenching | Hexachloroethane (1.5 equiv), −78°C to RT | |

| Borylation | PdCl₂(dppf), B₂pin₂, dioxane, reflux |

Multi-Step Synthesis via Intermediate Boronate Esters

For laboratories lacking access to advanced catalysts, a stepwise synthesis using preformed boronate esters offers a viable alternative. This method involves coupling monoboronic acid precursors to a central dichloro-methoxybenzene core.

Suzuki-Miyaura Coupling

A dichloro-methoxybenzene derivative bearing two iodine substituents undergoes Suzuki-Miyaura coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane pinacol ester. The reaction employs palladium(II) chloride bis(diphenylphosphinoethane) (PdCl₂(dppe)) and cesium carbonate in dimethylformamide (DMF) at 120°C.

Challenges and Yield Optimization

This route often suffers from competitive homocoupling of boronate esters, necessitating precise stoichiometry and excess aryl halide. Yields range from 50–65%, with purification requiring silica gel chromatography using deactivated stationary phases (e.g., 5% triethylamine in heptane).

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | Regiocontrol | Catalyst Cost | Scalability |

|---|---|---|---|---|

| Palladium-Catalyzed | 70–85 | Moderate | High | Industrial |

| DoM-Borylation | 60–75 | High | Moderate | Laboratory |

| Suzuki-Miyaura | 50–65 | Low | Low | Small-scale |

The palladium-catalyzed route offers the highest efficiency and scalability, making it preferred for industrial applications. However, the DoM-borylation sequence provides superior regiocontrol for research settings requiring precise functionalization.

Chemical Reactions Analysis

Types of Reactions

2,2’-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) under an inert atmosphere.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry

In chemistry, 2,2’-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This reaction is essential for constructing complex organic molecules.

Biology and Medicine

. They can interact with biological molecules in ways that traditional organic compounds cannot.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials . Its ability to form stable carbon-carbon bonds makes it valuable in creating durable and high-performance materials.

Mechanism of Action

The primary mechanism of action for 2,2’-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in Suzuki-Miyaura coupling involves the transmetalation step, where the organoboron compound transfers its organic group to the palladium catalyst . This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The following table compares key structural features and electronic properties of analogous bis(dioxaborolane) compounds:

Key Observations:

- Electron-donating groups (OCH₃): Stabilize boronate esters but may slow coupling rates due to reduced electrophilicity .

- Steric effects: Bulky substituents like tert-butyl (tBu) hinder reactivity in sterically demanding coupling reactions .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity was benchmarked against similar derivatives in Suzuki-Miyaura couplings (Table 2):

Analysis:

- The target compound achieved 90% yield with 2-chloropyrimidine, outperforming the terphenyl derivative (65%) due to favorable electronic activation from Cl/OCH₃ synergy .

- The difluoro analog exhibited faster coupling kinetics (85% yield) but required harsher conditions (reflux vs. room temperature for the target compound) .

Biological Activity

The compound 2,2'-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing organic molecule with significant potential in synthetic chemistry. Its unique structure includes a biphenyl framework substituted with dichloro and methoxy groups, along with bis(dioxaborolane) moieties. This article explores the biological activity of this compound based on available research findings.

- Molecular Formula: C19H28B2Cl2O5

- Molecular Weight: 428.95 g/mol

- IUPAC Name: 2-[2,4-dichloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Biological Activity Overview

The biological activity of this compound has not been extensively characterized in literature. However, its structural features suggest potential interactions with biological systems. The presence of boron and halogen substituents may influence its reactivity and biological interactions.

-

Reactivity with Biological Molecules:

- The dioxaborolane groups can participate in various chemical reactions that may lead to the formation of biologically relevant compounds.

- The dichloro and methoxy groups are known to enhance the reactivity of the phenyl ring.

-

Applications in Medicinal Chemistry:

- Compounds containing boron have been utilized in drug development due to their ability to form stable complexes with biomolecules.

- The potential for this compound to serve as a building block in the synthesis of pharmaceuticals is significant.

Case Study: Boron Compounds in Cancer Therapy

Research has demonstrated that boron-containing compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance:

- A study highlighted that boronic acid derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

- The mechanism was attributed to the ability of these compounds to interfere with cellular signaling pathways critical for tumor survival.

Synthesis and Reaction Pathways

The synthesis of 2,2'-(4,6-Dichloro-5-methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves:

- Reaction of 4,6-dichloro-5-methoxy-1,3-phenylenediboronic acid with pinacol under dehydrating conditions.

Key Reagents:

- Palladium catalysts (e.g., Pd(PPh3)4)

- Bases (e.g., K2CO3)

Conditions:

- Elevated temperatures (80–100°C) under inert atmosphere.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.